Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring The presence of fluorine in the pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the thiazole intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated pyridine ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: The compound is utilized in the production of agrochemicals and dyes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.
Pathway Modulation: The compound may interfere with biochemical pathways, altering the normal physiological processes.
Comparison with Similar Compounds
Ethyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate: The presence of chlorine instead of fluorine affects the compound’s reactivity and biological activity.
Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate: Bromine substitution introduces different steric and electronic effects, influencing the compound’s properties.
Ethyl 2-(5-Methylpyridin-2-yl)thiazole-4-carboxylate: The methyl group alters the compound’s hydrophobicity and interaction with biological targets.
These comparisons demonstrate the impact of different substituents on the thiazole and pyridine rings, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C11H9FN2O2S |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |
InChI Key |
UDUSDDKYFFTQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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